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Introduction

Cesium antimonide (Cs3Sh) has emerged as a critical photocathode material for generating
high-brightness electron beams essential for cutting-edge ultrafast electron diffraction (UED)
experiments.[1][2] UED enables the study of structural dynamics in materials at the atomic and
molecular level with unprecedented temporal resolution, offering profound insights for fields
ranging from materials science to drug discovery.[3][4][5] The performance of a UED
instrument is intrinsically linked to the quality of the electron source, making the choice and
fabrication of the photocathode paramount.[2][6]

Cs3Sb photocathodes are favored for their high quantum efficiency (QE) in the visible
spectrum, low mean transverse energy (MTE), and prompt response time, which are crucial for
generating short, coherent electron pulses.[7][8] This document provides detailed application
notes and experimental protocols for the fabrication of Cs3Sb photocathodes and their
application in UED experiments, aimed at researchers and scientists seeking to leverage this
technology.

Data Presentation: Quantitative Properties of
Cesium Antimonide Photocathodes
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The following table summarizes the key performance parameters of Cs3Sb photocathodes as

reported in the literature, providing a comparative overview for experimental design.

Reported Wavelength Fabrication = Reference(s
Property Substrate
Values (nm) Method )
Quantum Molecular
o > 2% (for 4 . .
Efficiency ] 532 3C-SiC (001) Beam Epitaxy [9]
nm film)
(QE) (MBE)
-doped Sequential
~5% 532 p- P a N [7]
Si(100) Deposition
1% - 5% Visible - - [8]
Upto 1.2% 400 3C-SiC (100) Codeposition [10]
Mean
Transverse 160 £ 10
532 - - [8]
Energy meV
(MTE)
40 meV (at
room temp),
: : : [2]
22 meV (at
90 K)
Photoemissio
> 600 nm - - - [9]
n Threshold
~550 nm - - Codeposition [10]
Response <lps
: - - - [718]
Time (prompt)
Band Gap 1.6eV - - - [11]
Electron
o 0.45 eV - - - [11]
Affinity
Experimental Protocols
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Protocol 1: Fabrication of Cesium Antimonide (Cs3Sh)
Photocathodes via Sequential Deposition

This protocol describes a common method for growing Cs3Sb photocathodes, which involves

the sequential deposition of antimony (Sb) and cesium (Cs) onto a substrate in an ultra-high

vacuum (UHV) environment.[2][7]

Materials and Equipment:

UHV deposition chamber (base pressure < 10~° Torr)

Substrate (e.g., p-doped Si(100) wafer)

Substrate holder with heating capabilities

Effusion cells for Sb and Cs

Thickness monitor (e.g., quartz crystal microbalance)

Laser for in-situ QE measurement (e.g., 532 nm)

Picoammeter

Reflection high-energy electron diffraction (RHEED) system (optional, for monitoring
crystallinity)[10]

Procedure:

Substrate Preparation:

o Clean the Si(100) substrate by, for example, rinsing in a 2% hydrofluoric acid solution to
remove the native oxide layer.[7]

o Mount the substrate onto the holder and introduce it into the UHV chamber.

o Degas the substrate by heating it to approximately 600 °C to remove any surface
contaminants.[7]
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o Allow the substrate to cool to the desired deposition temperature for Sb (e.g., ~180 °C).[7]

e Antimony Deposition:
o Heat the Sb effusion cell to achieve a stable deposition rate.
o Deposit a thin film of Sb onto the substrate. A typical thickness is around 10 nm.[7]
o Monitor the thickness in real-time using the thickness monitor.

o Cesium Deposition and Cesiation:

o After Sb deposition, allow the substrate temperature to cool slightly (e.g., to a range of
125-160 °C).[7]

o Begin evaporating Cs from the effusion cell.

o Continuously monitor the photocurrent generated by illuminating the photocathode with
the laser. The photocurrent is a direct measure of the QE.[2]

o The QE will increase as the Cs reacts with the Sb to form Cs3Sb.

o Continue Cs deposition until the QE reaches a maximum and then just begins to
decrease. This "over-cesiation" indicates the surface is saturated with Cs.[7]

o Post-Deposition Annealing and QE Recovery:
o Stop the Cs deposition.
o Allow the photocathode to cool to room temperature.

o Aslight recovery and further increase in QE may be observed as the surface stoichiometry
stabilizes.[7]

e Characterization:
o Measure the spectral response of the photocathode using a monochromator.[7]

o If available, use RHEED to assess the crystallinity of the film.[10]
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Protocol 2: Ultrafast Electron Diffraction (UED)
Experiment using a Cs3Sh Photocathode

This protocol outlines the general steps for conducting a pump-probe UED experiment to study
ultrafast structural dynamics.

Materials and Equipment:

o UED system comprising:

[e]

An ultrafast electron gun equipped with a Cs3Sb photocathode.[12]

o

An accelerating electric field (DC or RF).[12][13]

o

Electron optics for beam focusing and manipulation.

[¢]

A sample chamber with a goniometer for sample positioning.

[¢]

An electron detector (e.g., phosphor screen coupled to a CCD camera).

» Femtosecond laser system, split into:

o A"pump" beam to excite the sample.

o A"trigger" beam to generate photoelectrons from the Cs3Sb photocathode.[12]

» Optical delay line to control the timing between the pump and probe pulses.

e Sample of interest (e.qg., thin film, single crystal).

Procedure:

o System Preparation:

o Ensure the UED system is under UHV conditions to protect the Cs3Sb photocathode and
the sample.
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o Activate the Cs3Sb photocathode by illuminating it with the trigger laser to generate a
stable electron beam.

o Electron Beam Generation and Characterization:

o The trigger laser pulse (e.qg., frequency-tripled output of a Ti:sapphire laser) illuminates the
Cs3Sb photocathode, generating a femtosecond electron pulse via photoemission.[12]

o The electron pulse is accelerated to high energy (typically 30-100 keV for compact UED).
[5]

o Characterize the electron beam properties (spot size, pulse duration, and coherence
length).

e Pump-Probe Measurement:

[e]

The pump laser pulse excites the sample, initiating the structural change of interest.

o

The electron probe pulse, delayed by a specific time At with respect to the pump pulse,
diffracts from the excited sample.

o

The diffraction pattern is recorded by the detector.

[¢]

Vary the time delay At using the optical delay line to map the evolution of the diffraction
pattern over time. This provides a "movie" of the atomic motions.[5]

o Data Acquisition and Analysis:
o Acquire a series of diffraction patterns at different time delays.

o Also, record a diffraction pattern before the arrival of the pump pulse (t < 0) to serve as a
reference.

o Analyze the changes in the positions and intensities of the diffraction spots as a function of
time to reconstruct the structural dynamics of the sample.

Visualizations
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Fabrication Workflow for Cs3Sb Photocathodes
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Caption: Workflow for Cs3Sb photocathode fabrication.
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Ultrafast Electron Diffraction (UED) Experimental Workflow
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Caption: Pump-probe setup for a UED experiment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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